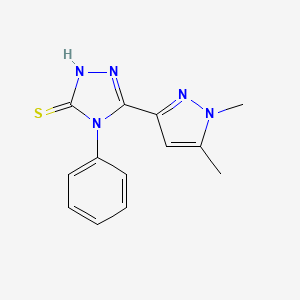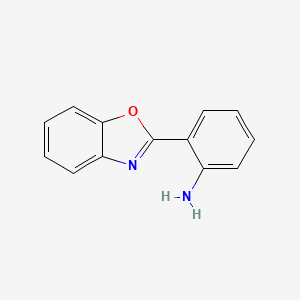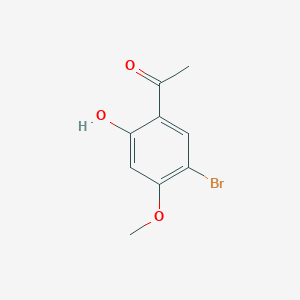
3-(4-methoxyphenyl)-3-(1-pyrrolyl)-N-(2-thiazolyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-3-(1-pyrrolyl)-N-(2-thiazolyl)propanamide is a member of methoxybenzenes.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activity
A study by Tumosienė et al. (2020) explored derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which bear resemblances to the target compound. These derivatives exhibited significant antioxidant and anticancer activities. The study highlighted the potential of these compounds in cancer therapy, particularly against human glioblastoma and triple-negative breast cancer cell lines. The antioxidant activity of certain compounds surpassed that of ascorbic acid, a well-known antioxidant (Tumosienė et al., 2020).
Chemical Synthesis and Structural Analysis
The work of Mahesha et al. (2021) demonstrated the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from precursors related to the target compound. This research provided insights into the synthesis routes and structural characteristics of similar compounds, offering a deeper understanding of their chemical behavior and potential applications in various fields, including materials science and pharmaceuticals (Mahesha et al., 2021).
Central Nervous System Penetrability
Rosen et al. (1990) studied a compound structurally related to the target, focusing on its ability to penetrate the central nervous system and bind to serotonin-3 receptors. The research indicated that this compound could be a valuable tool in studying the effects of serotonin-3 receptor antagonists in the brain, thus offering potential applications in neurological research and therapy (Rosen et al., 1990).
Eigenschaften
Produktname |
3-(4-methoxyphenyl)-3-(1-pyrrolyl)-N-(2-thiazolyl)propanamide |
|---|---|
Molekularformel |
C17H17N3O2S |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-3-pyrrol-1-yl-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H17N3O2S/c1-22-14-6-4-13(5-7-14)15(20-9-2-3-10-20)12-16(21)19-17-18-8-11-23-17/h2-11,15H,12H2,1H3,(H,18,19,21) |
InChI-Schlüssel |
RNYXEDXOIPJGGW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(CC(=O)NC2=NC=CS2)N3C=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(CC(=O)NC2=NC=CS2)N3C=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-imino-2-phenylhexahydro-2H-9a,4-(epoxymethano)cyclohepta[b]pyran-3,3,4-tricarbonitrile](/img/structure/B1230154.png)
![6-Chloro-3-[5-(2,5-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone](/img/structure/B1230155.png)
![[4,12-Diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1230157.png)




![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[2-(2-pyridinyl)-1-benzimidazolyl]methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1230167.png)




![Acetic acid,2-(10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-](/img/structure/B1230175.png)
